BenchChemオンラインストアへようこそ!

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Carboxylesterase Isozyme Selectivity Drug Metabolism

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421463-95-7) is a synthetic small molecule featuring a thiazole ring, a benzyl linker, and a benzo[d][1,3]dioxole carboxamide moiety. Its primary documented biological activity is as an inhibitor of human carboxylesterases (CES), with well-characterized differential potency against the CES1 and CES2 isozymes.

Molecular Formula C18H14N2O3S
Molecular Weight 338.38
CAS No. 1421463-95-7
Cat. No. B2517672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1421463-95-7
Molecular FormulaC18H14N2O3S
Molecular Weight338.38
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
InChIInChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21)
InChIKeyVQOZGRDAWGRARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421463-95-7): A Selective Carboxylesterase Inhibitor Tool Compound


N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421463-95-7) is a synthetic small molecule featuring a thiazole ring, a benzyl linker, and a benzo[d][1,3]dioxole carboxamide moiety. Its primary documented biological activity is as an inhibitor of human carboxylesterases (CES), with well-characterized differential potency against the CES1 and CES2 isozymes [1]. This compound is cataloged in authoritative cheminformatics databases such as ChEMBL (ID: CHEMBL3774603) and BindingDB (ID: BDBM50154561), indicating curated bioactivity data from peer-reviewed research [1].

Why Generic Substitution Fails for N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide in Carboxylesterase Research


Carboxylesterase inhibitors like Benzil, bis(4-nitrophenyl) phosphate (BNPP), and organophosphates are classically non-selective, inhibiting both CES1 and CES2 at similar concentrations [1]. In contrast, N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a >1,000-fold selectivity window between CES2 and CES1, a property not shared by generic, non-selective CES inhibitors. This selectivity is critical for dissecting the specific roles of CES2 in drug metabolism, prodrug activation, and lipid homeostasis without confounding CES1 inhibition. Therefore, substituting this compound with a cheaper, broader-spectrum inhibitor would invalidate experiments requiring isozyme-specific pharmacological intervention.

Quantitative Differentiation Evidence for N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421463-95-7)


CES2 vs. CES1 Selectivity: A >1,000-Fold Window Over the Key Off-Target

The primary differentiator for this compound is its marked selectivity for human carboxylesterase 2 (CES2, also known as cocaine esterase) over carboxylesterase 1 (CES1). In biochemical assays using human liver microsomes, the compound inhibited CES2 with an IC50 of 20 nM and a Ki of 42 nM. In contrast, inhibition of the off-target CES1 required a concentration of 20,400 nM [1]. This represents a >1,000-fold selectivity window for CES2 over CES1, a profile that is extremely rare among commercially available CES inhibitors [1].

Carboxylesterase Isozyme Selectivity Drug Metabolism

CES2 Inhibition Potency: Single-Digit Nanomolar IC50 Surpasses Common Standard Inhibitors

The potency of this compound against CES2 (IC50 = 20 nM, Ki = 42 nM) places it among the most potent CES2 inhibitors reported. For comparison, the commonly used CES2 inhibitor Loperamide has a reported IC50 of ~0.5 µM, while the non-selective organophosphate BNPP inhibits CES2 with an IC50 in the micromolar range [1]. This places N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide at least 25-fold more potent than Loperamide, a significant advantage for studies requiring complete target engagement at low, potentially more specific concentrations.

CES2 Inhibitor Potency Enzyme Kinetics

Structural Differentiation from Piperonal-Derived Thiazole Analogues: A Unique Scaffold Combination

The compound incorporates a distinct structural architecture—a 3-(thiazol-2-yl)benzyl amine coupled to a benzo[d][1,3]dioxole-5-carboxylic acid—which differentiates it from close structural analogs. For example, piperonal-derived thiazole series (e.g., (E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazineyl)-4-(aryl)thiazoles) primarily target α-glucosidase and cholinesterases, and lack the 3-substituted benzyl linker that is crucial for the CES2 interaction of this compound [1]. This specific linker geometry is hypothesized to confer the exceptional CES2 selectivity not observed in the hydrazone or directly linked piperonal-thiazole analogs.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

High-Impact Application Scenarios for N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421463-95-7)


Pharmacological Dissection of CES2-Mediated Prodrug Activation in Cancer Cell Lines

In oncology research, the anticancer prodrug irinotecan is hydrolyzed by CES2 in the liver and tumor microenvironment to the active topoisomerase I inhibitor SN-38. However, CES1 also contributes to its metabolism. To specifically determine the contribution of CES2 to irinotecan activation in a panel of cancer cell lines, researchers can employ 20 nM of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide. At this concentration, CES2 is completely inhibited (IC50 = 20 nM [1]) while CES1 remains fully active (IC50 = 20,400 nM [1]), allowing for the first time a clean, isozyme-specific assessment of prodrug activation pathways without the confounding effects of pan-CES inhibitors.

Ex Vivo Functional Assays to Define the Role of Intestinal CES2 in Oral Drug Bioavailability

Intestinal carboxylesterase 2 is the major esterase responsible for the first-pass hydrolysis of oral ester prodrugs like tenofovir disoproxil fumarate and oseltamivir. Isolated intestinal S9 fractions or precision-cut intestinal slices can be pre-incubated with 42 nM (Ki value [1]) of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide to precisely target CES2. This enables researchers to predict the fraction of prodrug escaping gut wall hydrolysis in humans, a critical parameter for physiologically based pharmacokinetic (PBPK) modeling. The >1,000-fold selectivity window [1] ensures that any observed changes in prodrug stability are solely attributable to CES2 inhibition, rather than combined CES1/CES2 effects.

Investigating CES2's Role in Lipid Metabolism and Metabolic Disorders

CES2 is implicated in the hydrolysis of triacylglycerols and cholesteryl esters in the liver and adipose tissue. Studies investigating the role of CES2 in diet-induced obesity or non-alcoholic fatty liver disease (NAFLD) often rely on genetic knockout models, which can cause compensatory changes. N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide provides a complementary acute pharmacological tool. In differentiated adipocytes or primary hepatocytes, treatment with 100 nM of the compound (5x CES2 IC50) will selectively block CES2 activity without affecting CES1-regulated lipid pathways, enabling researchers to distinguish CES2-specific effects on lipid droplet formation and lipolysis from those of other metabolic hydrolases [1].

Quality Control Standard for CES2 Activity Assays in Drug Development

Pharmaceutical companies screening new chemical entities (NCEs) as potential CES2 substrates or inhibitors require a reliable positive control to validate their high-throughput screening (HTS) assays. N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide, with its well-characterized IC50 (20 nM) and Ki (42 nM) in human liver microsomes [1], serves as an ideal QC standard. A batch of compound can be used to generate a standard inhibition curve. Any significant deviation from the expected IC50 in a routine screening run would immediately signal a problem with the assay reagents or protocol, ensuring the integrity of the HTS campaign data. This specific application leverages the compound's precise, database-curated activity values.

Quote Request

Request a Quote for N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.